3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out under controlled temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in peptide coupling reactions.
Hydrolysis: The Fmoc group can be removed under basic conditions to yield the free amino acid.
Common Reagents and Conditions
Reagents: Sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various coupling agents.
Major Products
The major products formed from these reactions include peptides and amino acid derivatives, which are essential in various biochemical applications .
Scientific Research Applications
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
- [2-(Fmoc-amino)acetamido]methyl Acetate
Uniqueness
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid is unique due to its stability and ease of deprotection, making it highly suitable for automated peptide synthesis. Its ability to form stable intermediates and its compatibility with various coupling agents further enhance its utility in peptide chemistry .
Properties
CAS No. |
150728-49-7 |
---|---|
Molecular Formula |
C20H20N2O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H20N2O5/c23-18(21-10-9-19(24)25)11-22-20(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,23)(H,22,26)(H,24,25) |
InChI Key |
OSEVLMGTCDRWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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